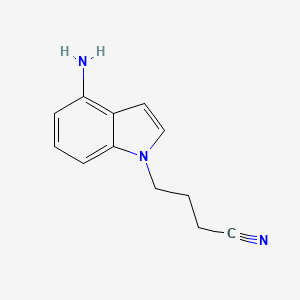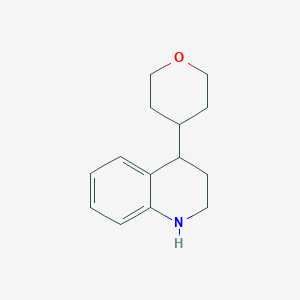
4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a tetrahydroquinoline core with an oxan-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions often include moderate temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of homogeneous or heterogeneous catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Various substituted tetrahydroquinoline derivatives
Scientific Research Applications
4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar oxan-4-yl group but lacking the tetrahydroquinoline core.
Oxan-4-ylmethanol: Another compound featuring the oxan-4-yl group, used in different chemical contexts.
Uniqueness
4-(Oxan-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tetrahydroquinoline core and the oxan-4-yl substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(oxan-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H19NO/c1-2-4-14-13(3-1)12(5-8-15-14)11-6-9-16-10-7-11/h1-4,11-12,15H,5-10H2 |
InChI Key |
MGPMFGBHRTTYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


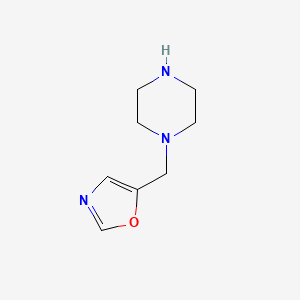
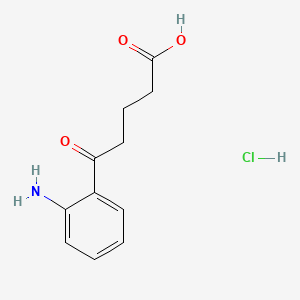
![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
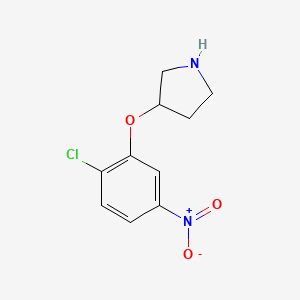
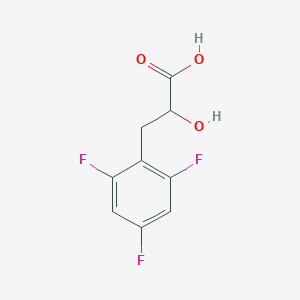
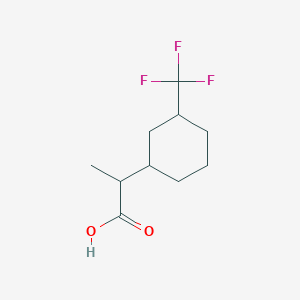
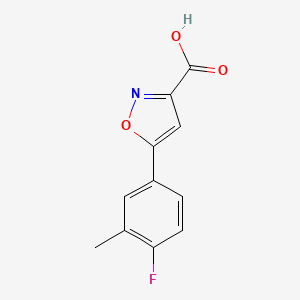
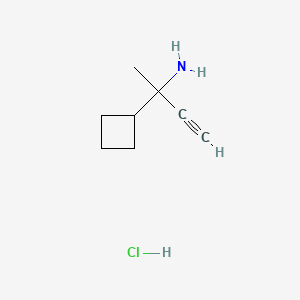
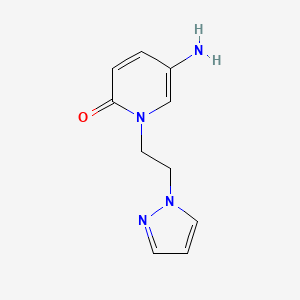
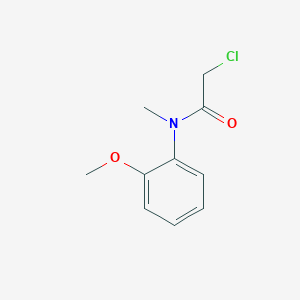
![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)
